molecular formula C18H28BNO2 B15325299 1-{[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine

1-{[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine

Cat. No.: B15325299
M. Wt: 301.2 g/mol
InChI Key: USVSTAAEWCJAKC-UHFFFAOYSA-N
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Description

1-{[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine is a boronate ester-containing compound featuring a piperidine ring linked via a methyl group to an ortho-substituted phenyl ring bearing the tetramethyl-1,3,2-dioxaborolane moiety. This structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . Its applications span pharmaceuticals, agrochemicals, and materials science, where boronate esters serve as versatile precursors for carbon-carbon bond formation.

Properties

Molecular Formula

C18H28BNO2

Molecular Weight

301.2 g/mol

IUPAC Name

1-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine

InChI

InChI=1S/C18H28BNO2/c1-17(2)18(3,4)22-19(21-17)16-11-7-6-10-15(16)14-20-12-8-5-9-13-20/h6-7,10-11H,5,8-9,12-14H2,1-4H3

InChI Key

USVSTAAEWCJAKC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine typically involves the following steps:

    Formation of the Boronate Ester: The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced via a borylation reaction. This can be achieved by reacting an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst.

    Coupling Reaction: The boronate ester is then coupled with a piperidine derivative using a Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the above synthetic routes. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-{[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine can undergo various types of chemical reactions, including:

    Oxidation: The boronate ester can be oxidized to form a phenol derivative.

    Reduction: The compound can be reduced to form a borohydride derivative.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Phenol derivatives.

    Reduction: Borohydride derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

1-{[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.

    Industry: The compound can be used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-{[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine involves its ability to participate in cross-coupling reactions. The boronate ester group acts as a nucleophile, reacting with electrophilic species in the presence of a palladium catalyst. This allows for the formation of new carbon-carbon bonds, which is a key step in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Structural Variations and Key Properties

The compound is compared to analogs based on substituent positions, linker groups, and additional functional groups. Below is a detailed analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituent Position Linker/Group Molecular Weight Purity Key Features Applications
1-{[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine (Target) Ortho Methyl 287.20 97% Steric hindrance at ortho position; moderate reactivity in cross-coupling Pharmaceutical intermediates
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine Para None (direct bond) 287.21 97% Higher stability; enhanced reactivity in Suzuki reactions High-throughput synthesis
1-{1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}piperidine Para Ethyl 301.23 97% Increased lipophilicity; potential for improved membrane permeability Drug discovery scaffolds
1-({[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methane}sulfonyl)piperidine Para Sulfonylmethyl 365.27 98% Enhanced solubility; electrophilic sulfonyl group for further functionalization Medicinal chemistry
1-[(E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl]piperidine Allyl Allyl 275.18 N/A Conjugated system for extended π-bonding; reactivity in allylic couplings Materials science

Reactivity in Cross-Coupling Reactions

  • Ortho-Substituted Target Compound : The ortho-substituted boronate ester exhibits moderate reactivity in Suzuki-Miyaura reactions due to steric hindrance around the boron atom, which slows transmetallation steps. However, this steric bulk may improve stability during storage.
  • Para-Substituted Analogs : Para-substituted derivatives (e.g., 1-[4-(tetramethyl-dioxaborolan-2-yl)phenyl]piperidine) demonstrate higher reactivity in cross-coupling due to reduced steric effects, making them preferred for rapid biaryl synthesis.

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